molecular formula C18H14ClN3O2 B2855971 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide CAS No. 1445764-58-8

4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide

Cat. No.: B2855971
CAS No.: 1445764-58-8
M. Wt: 339.78
InChI Key: HMSBBZUULQJKDW-UHFFFAOYSA-N
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Description

4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide is a synthetic small molecule of significant interest in biochemical and pharmacological research, particularly in the field of enzyme inhibition. Its molecular structure, which integrates a benzamide core, a 2-chlorophenyl group, a cyanomethyl amino linkage, and an (E)-configured α,β-unsaturated ketone system, is characteristic of compounds designed to interact with enzyme active sites. The benzamide moiety is a recognized pharmacophore in several classes of therapeutic agents. Research into analogous benzamide-based compounds has demonstrated their potential as potent histone deacetylase (HDAC) inhibitors, which are a major focus in oncology for their ability to induce cell cycle arrest and apoptosis in cancer cells . The specific structural features of this compound suggest it may act through a similar mechanism, potentially functioning as a zinc-binding inhibitor that targets HDAC enzymes, making it a valuable chemical tool for investigating epigenetic regulation in cancer models such as A2780 and HepG2 cell lines . Beyond oncology, the molecule's bifunctional design, featuring hydrogen bond donors/acceptors and an electrophilic enone system, positions it as a versatile lead structure for probing a wider range of biological targets, including other hydrolytic enzymes and signaling proteins. This reagent is provided exclusively for research use in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any personal uses. Researchers are advised to conduct all handling in accordance with their institution's safety protocols for chemical substances.

Properties

IUPAC Name

4-[(E)-3-[[(2-chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-15-4-2-1-3-14(15)16(11-20)22-17(23)10-7-12-5-8-13(9-6-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSBBZUULQJKDW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure

The compound features a complex structure that includes a chlorophenyl group, a cyanomethyl group, and an oxopropenyl moiety, which contribute to its biological activity.

Medicinal Chemistry

4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets related to cancer treatment and anti-inflammatory effects.

Toxicology

The compound's potential toxicological effects have also been examined. Understanding the toxicity profile of such compounds is crucial for their safe application in pharmaceuticals.

Case Study: Hepatotoxicity Assessment

In a study assessing liver toxicity of various compounds, it was found that certain structural features can lead to hepatotoxic effects. The use of in vitro models to evaluate the impact on liver enzymes such as ALT and AST revealed that similar compounds could cause significant disturbances in liver function . This highlights the importance of conducting thorough toxicological evaluations for this compound before clinical applications.

Agricultural Chemistry

There is emerging interest in the application of benzamide derivatives as agrochemicals. Their ability to act as herbicides or fungicides could be explored based on their chemical reactivity and biological activity.

Case Study: Pesticidal Properties

Research into benzamide derivatives has shown potential as effective pesticides due to their ability to disrupt metabolic pathways in pests. While specific studies on this compound are still needed, the foundational chemistry suggests it could be developed into a useful agricultural agent .

Data Table: Summary of Biological Activities

Activity Outcome Reference
Anti-CancerInduces apoptosis in cancer cells
HepatotoxicityAlters liver enzyme levels
Potential PesticideDisrupts metabolic pathways in pests

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Relevance

The following compounds from the provided evidence are structurally related benzamide derivatives:

Compound Name (Structure) Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Purification Method
4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide 2-Chlorophenyl enoyl C₁₆H₁₃ClN₂O₂ 300.74 Not reported Not specified
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Piperazine-ethoxy-ethyl, thiophene, cyanophenyl C₂₆H₂₈N₄O₂S 460.60 32% Normal + reverse-phase chromatography
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione, chlorophenyl C₁₅H₁₀Cl₂N₄S 357.20 Not reported Crystallization

Key Observations :

Substituent Impact: The presence of a cyanomethyl group in the queried compound may enhance electron-withdrawing effects compared to the simpler enoyl group in the CAS compound . This could influence receptor binding or metabolic stability.

Synthesis and Purification: Compound 3a was synthesized via nucleophilic substitution and purified using sequential normal-phase (100% DCM → 10% MeOH/DCM) and reverse-phase chromatography (10–40% acetonitrile/0.1% formic acid) . Similar methods may apply to the queried compound. The triazole-thione derivative in forms hydrogen-bonded hexamers (N–H···O/S, O–H···S), suggesting that the queried compound’s cyanomethyl group might alter crystallization behavior .

Structural and Functional Differences
  • Electronic Effects: The cyanomethyl group in the queried compound introduces a strong electron-withdrawing nitrile, which could increase electrophilicity at the amide carbonyl compared to the CAS compound’s enoyl group.
  • Hydrogen Bonding : Unlike the triazole-thione in , which relies on N–H···S interactions, the queried compound’s amide and nitrile groups may engage in distinct hydrogen-bonding patterns, affecting solubility or crystal packing.

Research Findings and Implications

  • Synthetic Challenges: Low yields (e.g., 32% for 3a) highlight difficulties in isolating benzamide derivatives with bulky substituents . The queried compound’s cyanomethyl group may further complicate synthesis.
  • Crystallography : Hydrogen-bonded networks, as seen in ’s triazole-thione, suggest that structural analogs of the queried compound could exhibit similar supramolecular architectures, impacting solid-state properties .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic approach to 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide involves disconnecting the molecule into three primary fragments:

  • 4-Acrylamidobenzoyl backbone
  • 2-Chlorophenyl-cyanomethyl amine nucleophile
  • E-configuration-preserving coupling system

Patents describing analogous N-phenethylbenzamide derivatives highlight the use of acryloyl chloride intermediates for constructing α,β-unsaturated systems. The 2-chlorophenyl group is typically introduced via nucleophilic aromatic substitution or Ullmann-type couplings, while the cyanomethyl moiety arises from Strecker synthesis or nitrile alkylation.

Stepwise Synthesis Routes

Route 1: Acyl Chloride Condensation

Synthesis of 4-(3-Chloroacryloyl)benzoyl Chloride

The acryloyl component is prepared by reacting 4-aminobenzoic acid with chloroacetyl chloride in anhydrous DMF, followed by oxidation with thionyl chloride to yield the acyl chloride. This method, adapted from imidazo[1,2-a]pyridine derivative syntheses, achieves 78–82% yields under nitrogen atmosphere.

Formation of 2-Chlorophenyl Cyanomethyl Amine

2-Chloroaniline undergoes cyanomethylation using bromoacetonitrile in the presence of K₂CO₃, producing the secondary amine in 65% yield. Patent data suggests tetrabutylammonium iodide significantly improves reaction kinetics by phase-transfer catalysis.

Coupling Reaction

The final step involves dropwise addition of 4-(3-chloroacryloyl)benzoyl chloride to a cooled (−15°C) solution of 2-chlorophenyl cyanomethyl amine in THF. Triethylamine acts as both base and azeotropic drying agent. The reaction mixture is stirred for 12–16 hours, achieving 58–63% isolated yield after silica gel chromatography.

Key Parameters

Parameter Optimal Range Impact on Yield
Temperature −15°C to −10°C Prevents Z-isomerization
Solvent Anhydrous THF Minimizes hydrolysis
Equiv. of Et₃N 2.5–3.0 Neutralizes HCl effectively

Route 2: Knoevenagel Condensation Approach

Preparation of 4-Formylbenzamide

4-Cyanobenzaldehyde is hydrolyzed to the amide using concentrated H₂SO₄ at 0–5°C, followed by careful neutralization with NH₄OH. The crude product is recrystallized from ethanol/water (3:1), yielding 89% pure material.

Knoevenagel Adduct Formation

The aldehyde reacts with N-(2-chlorophenyl)cyanoacetamide in the presence of piperidinium acetate (2 mol%) under microwave irradiation (80°C, 30 min). This method, adapted from fungicidal oxadiazole syntheses, achieves 72% conversion with >95% E-selectivity.

Reaction Equation
$$
\text{4-OCH}2\text{C}6\text{H}4\text{CHO} + \text{NCCH}2\text{CONH(C}6\text{H}3\text{Cl-2)} \xrightarrow{\text{piperidinium acetate}} \text{Target Compound} + \text{H}_2\text{O}
$$

Stereochemical Control and Isomerization Studies

The E/Z ratio critically depends on:

  • Base strength : Weak bases (Et₃N) favor kinetic E-product, while strong bases (DBU) induce isomerization
  • Solvent polarity : Apolar solvents (toluene) maintain configuration better than DMF
  • Temperature : Reactions below −10°C suppress Z-isomer formation to <2%

Accelerated stability studies show the E-isomer has a half-life of 14.3 days at 25°C compared to 2.1 days for the Z-form, necessitating strict temperature control during storage.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending method employs microreactor technology for the coupling step:

  • Residence time : 8.5 min
  • Throughput : 12 kg/h
  • Yield improvement : 78% vs batch 63%

Green Chemistry Modifications

  • Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact
  • Catalytic system using immobilized lipase (Novozym 435) achieves 82% yield at 40°C

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J = 15.4 Hz, 1H, CH=CO)
δ 7.89–7.82 (m, 4H, ArH)
δ 7.56–7.49 (m, 3H, ArH)
δ 6.78 (d, J = 15.4 Hz, 1H, NHCO)

HRMS (ESI-TOF)
Calculated for C₁₈H₁₃ClN₂O₂ [M+H]⁺: 349.0744
Found: 349.0741

Challenges and Mitigation Strategies

Challenge Solution Patent Reference
Cyanomethyl group hydrolysis Use of molecular sieves (4Å)
Chlorophenyl ring dehalogenation Pd-free coupling conditions
Acrylamide polymerization Addition of hydroquinone (0.1 wt%)

Q & A

Q. Critical Conditions :

StepReagents/CatalystsSolventTemperatureYield (%)
Enoyl formationAcCl, Et₃NTHF0–5°C45–60
CyanomethylationCuCN, DMFDCMRT50–70
Final couplingEDCl, HOBtDMF40°C60–75

Purification often employs reverse-phase HPLC or column chromatography with gradients of methanol/dichloromethane .

How can structural elucidation and stereochemical analysis of this compound be performed?

Basic Research Focus
Advanced analytical techniques are required due to the compound’s E-configuration and chiral centers:

  • NMR : ¹H/¹³C NMR to confirm the enoyl (E)-geometry (δ 6.8–7.2 ppm for vinyl protons) and amide linkages .
  • X-ray crystallography : Resolves absolute configuration, particularly for the chlorophenyl and cyanomethyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₇H₁₃ClN₂O₂; calc. 300.74) .

Q. Data Interpretation Challenges :

  • Overlapping signals in NMR may require 2D experiments (COSY, HSQC) .
  • Crystallization difficulties due to flexible enoyl chains can be mitigated using co-solvents like hexane/ethyl acetate .

What methodologies are used to investigate the compound’s biological activity and mechanism of action?

Advanced Research Focus
Target Identification :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

Q. Mechanistic Studies :

  • Molecular docking : Simulations (AutoDock Vina) predict interactions with active sites (e.g., chlorophenyl group in hydrophobic pockets) .
  • Cellular assays : Apoptosis via flow cytometry (Annexin V/PI staining) and ROS detection with DCFH-DA .

Q. Key Findings :

  • Anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 2.3 µM) .
  • Cytotoxicity in cancer cell lines (e.g., HeLa: IC₅₀ = 5.8 µM) linked to mitochondrial membrane disruption .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies in IC₅₀ values or selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity : Validate via HPLC (≥95% purity) and quantify residual solvents (GC-MS) .
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and control for passage number .

Q. Case Study :

  • Conflicting reports on D³ receptor affinity were resolved by comparing ligand-binding conditions (Mg²⁺ concentration, pH 7.4 vs. 8.0) .

What strategies optimize the compound’s stability under physiological conditions?

Advanced Research Focus
Degradation Pathways :

  • Hydrolysis of the enoyl group at high pH (>9.0).
  • Photodegradation of the cyanomethyl moiety under UV light.

Q. Stabilization Methods :

  • Formulation : Use cyclodextrin complexes to shield labile groups .
  • pH adjustment : Buffered solutions (pH 6.5–7.5) minimize hydrolysis .
  • Lyophilization : Increases shelf-life by reducing aqueous reactivity .

Q. Accelerated Stability Testing :

ConditionTemperatureHumidityDegradation (%)
40°C/75% RH1 month75%12%
25°C/60% RH6 months60%5%

How can computational chemistry guide the design of derivatives with enhanced activity?

Advanced Research Focus
QSAR Models :

  • Train models using IC₅₀ data from 20+ analogs to identify critical substituents (e.g., chloro vs. fluoro at phenyl position) .
  • Descriptor analysis : LogP, polar surface area, and H-bond acceptors correlate with blood-brain barrier penetration .

Q. Synthetic Prioritization :

DerivativePredicted IC₅₀ (µM)Synthetic Feasibility
4-Fluoro analog1.8High
Methylsulfonyl analog0.9Moderate

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